1-Methylpiperidine-4-carbaldehyde hydrochloride
Overview
Description
1-Methylpiperidine-4-carbaldehyde hydrochloride is a chemical compound with the molecular formula C7H13NO·HCl. It is a derivative of piperidine, a six-membered heterocyclic amine, and is commonly used in organic synthesis and pharmaceutical research. The compound is typically found as a solid and is known for its reactivity due to the presence of both an aldehyde and a piperidine ring in its structure .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylpiperidine-4-carbaldehyde hydrochloride can be synthesized through several methods. One common approach involves the reaction of 1-methylpiperidine with formaldehyde under acidic conditions to form the corresponding carbaldehyde. The reaction is typically carried out in the presence of hydrochloric acid to yield the hydrochloride salt .
Industrial Production Methods: In industrial settings, the synthesis of 1-methyl-4-piperidinecarbaldehyde hydrochloride often involves large-scale batch reactions. The process includes the careful control of reaction temperature and pH to ensure high yield and purity. The product is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions: 1-Methylpiperidine-4-carbaldehyde hydrochloride undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The piperidine ring can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: 1-Methyl-4-piperidinecarboxylic acid.
Reduction: 1-Methyl-4-piperidinemethanol.
Substitution: Various N-substituted piperidine derivatives.
Scientific Research Applications
1-Methylpiperidine-4-carbaldehyde hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: It serves as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of 1-methyl-4-piperidinecarbaldehyde hydrochloride is primarily related to its reactivity as an aldehyde. The aldehyde group can form covalent bonds with nucleophiles, such as amines and thiols, leading to the formation of imines or thioethers. This reactivity is exploited in various chemical and biological applications .
Comparison with Similar Compounds
- 1-Methylpiperidine-4-carboxylic acid hydrochloride
- 1-Methyl-4-piperidinemethanol
- 4-Piperidone hydrochloride hydrate
Comparison: 1-Methylpiperidine-4-carbaldehyde hydrochloride is unique due to the presence of both an aldehyde group and a piperidine ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. In contrast, similar compounds like 1-methylpiperidine-4-carboxylic acid hydrochloride and 1-methyl-4-piperidinemethanol lack the aldehyde group, limiting their reactivity in certain contexts .
Properties
IUPAC Name |
1-methylpiperidine-4-carbaldehyde;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-8-4-2-7(6-9)3-5-8;/h6-7H,2-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHQCMHQQJBOJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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